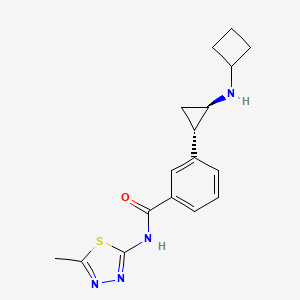

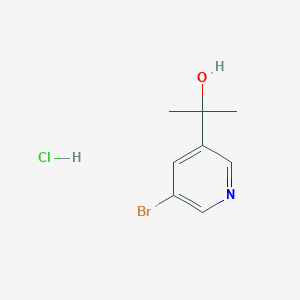

![molecular formula C94H82N4O2S4 B3028178 2-[(2Z)-2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile CAS No. 1664293-06-4](/img/structure/B3028178.png)

2-[(2Z)-2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Vue d'ensemble

Description

The compound “2-[(2Z)-2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[139003,1304,1106,10016,23018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule

Mécanisme D'action

Target of Action

ITIC, also known as 2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile, is a non-fullerene acceptor (NFA) molecule used in Organic Photovoltaics (OPVs) . The primary targets of ITIC are the organic semiconductors used as the photoactive layer (PAL) in OPVs .

Mode of Action

ITIC interacts with its targets (the organic semiconductors) by forming a conjugated electron-donor polymer or small molecule, in combination with a molecule based either on fullerene acceptors (FAs) or non-fullerene acceptors (NFAs) . This interaction results in a broader solar absorption spectrum and the possibility to finely tune their energy levels .

Biochemical Pathways

The biochemical pathways affected by ITIC involve the conversion of solar energy into electrical energy. The interaction of ITIC with the organic semiconductors in the photoactive layer of OPVs facilitates this energy conversion process . The downstream effects include the generation of electricity from solar energy.

Result of Action

The molecular and cellular effects of ITIC’s action primarily involve the conversion of solar energy into electrical energy. This is achieved through its interaction with the organic semiconductors in the photoactive layer of OPVs . The result is the generation of electricity from solar energy.

Action Environment

The action of ITIC is influenced by environmental factors such as temperature . For instance, each NFA structurally evolves with increasing temperature into several polymorphs . The materials’ response to accelerated stress tests (ASTs) is both substitution and polymorph dependent . The most vulnerable molecular segment corresponds to the thienothiophene C C bond along the central backbone, together with the C C linkage between the electron-rich donor and the electron-deficient acceptor moieties, with a degradation process triggered by oxygen and light .

Analyse Biochimique

Cellular Effects

ITIC has been shown to have significant effects on cells, particularly in the context of organic solar cells. It has strong and broad absorption characteristics, from the visible region of the electromagnetic spectrum to the near infrared, peaking at 700 nm . This gives it the potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of ITIC’s action is primarily related to its role in organic solar cells. It enhances spin–orbital coupling, leading to an increase in the conversion from photogenerated spin-singlets to spin-triplets, boosting the spin states available for photovoltaic actions .

Temporal Effects in Laboratory Settings

The temporal effects of ITIC have been studied in the context of its photostability. ITIC has shown excellent thermal stability, with devices showing no losses after being held at 100 °C for 250 hours .

Dosage Effects in Animal Models

The effects of ITIC dosage in animal models have not been extensively studied. Given its use in organic solar cells, it is not typically administered to animals. Such studies could provide valuable insights into its potential effects and safety profile .

Transport and Distribution

The transport and distribution of ITIC within cells and tissues are largely determined by its chemical properties. It has been shown that ITIC molecules can be dispersed in organic–inorganic hybrid perovskite films with uniform and non-uniform gradient distributions .

Subcellular Localization

The subcellular localization of ITIC is not well-understood. Given its use in organic solar cells, it is not typically found within biological cells. Studies on its potential interactions with cellular components could provide valuable insights into its effects on cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates Each step would require specific reagents, catalysts, and conditions such as temperature and pressure

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

The compound could undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, such compounds are often studied for their electronic properties, which can be useful in the development of organic semiconductors and photovoltaic materials.

Biology

In biology, these compounds might be investigated for their potential as bioactive molecules, including their interactions with proteins and other biomolecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds might include other complex organic molecules with multiple functional groups and rings, such as:

Fullerenes: Carbon-based molecules with a spherical structure.

Porphyrins: Heterocyclic compounds that play a role in biological systems like hemoglobin.

Uniqueness

The uniqueness of the compound lies in its specific structure, which could confer unique electronic, optical, or biological properties not found in other similar compounds.

Propriétés

IUPAC Name |

2-[2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOWCDPFDSRYRO-CDKVKFQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H82N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of ITIC?

A1: ITIC belongs to the indacenodithienothiophene (IDTT) family and features an acceptor-donor-acceptor (A-D-A) structure. The central IDTT unit acts as the electron-donating core, flanked by two electron-withdrawing 2-(3-oxo-indan-1-ylidene)-malononitrile (IC) units. Four 4-hexylphenyl groups are attached to the IDTT core for enhanced solubility.

Q2: What is the molecular formula and weight of ITIC?

A2: The molecular formula of ITIC is C72H78N4O2S4, and its molecular weight is 1159.64 g/mol.

Q3: What are the key spectroscopic characteristics of ITIC?

A3: ITIC displays strong absorption in the visible and near-infrared (NIR) regions, with a maximum absorption peak typically observed between 700 and 800 nm. [, ]

Q4: What factors influence the dielectric constant of ITIC and why is it important for OSCs?

A4: The dielectric constant of ITIC can be influenced by factors like side-chain modifications. For example, incorporating oligoethylene oxide side chains significantly increases the dielectric constant of ITIC. [] A high dielectric constant can facilitate charge separation and transport in OSCs, potentially leading to improved device performance.

Q5: How does ITIC interact with donor polymers in organic solar cells?

A5: ITIC typically forms a bulk-heterojunction (BHJ) morphology with donor polymers. The efficiency of this interaction is influenced by the energy level alignment between the two materials, their miscibility, and their tendency to crystallize. []

Q6: How does ITIC compare to fullerene acceptors in terms of stability under illumination?

A6: While ITIC-based OSCs have shown impressive efficiencies, their long-term stability under illumination has been a concern. Research suggests that the stability of ITIC can be influenced by factors like halogenation and blend morphology. [, ] For instance, ITIC derivatives with chlorine substitutions demonstrated better structural integrity and phase stability under illumination compared to fluorine-substituted analogs. []

Q7: How does the vertical distribution of ITIC within the active layer affect OSC performance?

A7: Recent studies have shown that controlling the vertical distribution of ITIC within the active layer can significantly impact device performance. By tuning the side-chain polarity of ITIC derivatives, researchers can manipulate their distribution tendencies. [] For example, incorporating a more hydrophilic ITIC derivative led to its accumulation at the bottom of the active layer, promoting favorable energy level alignment and enhanced charge transport. []

Q8: How has computational chemistry been used to understand and improve ITIC?

A8: Computational studies, including density functional theory (DFT) calculations, have been extensively employed to investigate the electronic structure, optical properties, and charge transport characteristics of ITIC and its derivatives. [, , ] These studies provide insights into the impact of structural modifications on the performance of ITIC-based OSCs and guide the design of new high-performance acceptors.

Q9: How does modifying the end-groups of ITIC affect its photovoltaic properties?

A9: End-group modifications have a profound impact on ITIC's properties. For instance, fluorination of the end-groups can lead to a red-shifted absorption spectrum, improved electron mobility, and enhanced intermolecular interactions. [, ] These changes ultimately affect the open-circuit voltage, short-circuit current, and overall device efficiency.

Q10: What is the effect of incorporating thiophene units into the ITIC structure?

A10: Replacing phenyl side chains with thienyl groups in ITIC, as in ITIC-Th, results in a lower LUMO energy level and improved electron mobility due to sulfur-sulfur interactions. [] This modification makes ITIC-Th compatible with a broader range of donor polymers, potentially leading to higher power conversion efficiencies.

Q11: Can the crystallinity of ITIC be tuned and how does it affect solar cell performance?

A11: Yes, the crystallinity of ITIC can be influenced by structural modifications and processing conditions. For example, incorporating bulky or branched side chains can disrupt the packing order and reduce crystallinity. [, ] While high crystallinity generally benefits charge transport, excessive aggregation can lead to large phase separation and hinder device performance. [, ]

Q12: What strategies can be employed to improve the stability of ITIC-based OSCs?

A12: Several approaches can enhance the stability of ITIC-based OSCs. These include:

- Material Modification: Introducing halogen atoms like chlorine to the ITIC structure can improve its resistance to degradation under illumination. []

- Interfacial Engineering: Using sputtered TiOx instead of solution-processed ZnO as the electron transport layer can improve device stability by reducing photocatalytic degradation. []

- Morphology Control: Optimizing the blend morphology to minimize interfacial area and prevent unfavorable phase separation can enhance device stability. []

Q13: Are there any applications of ITIC beyond organic solar cells?

A13: While ITIC is primarily recognized for its role in OSCs, its ability to stabilize perovskite precursor solutions showcases its potential in other optoelectronic applications. ITIC-Th, for instance, has been successfully employed as a stabilizer in perovskite solar cell fabrication, improving device stability and efficiency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

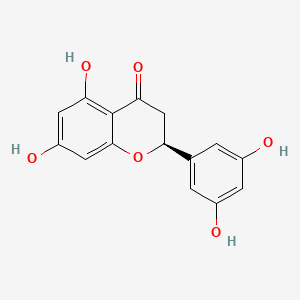

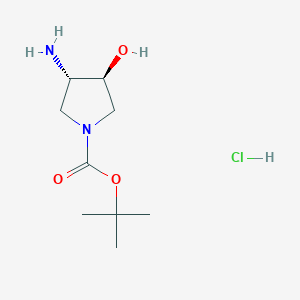

![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

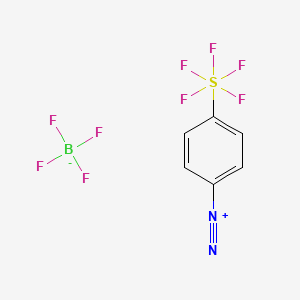

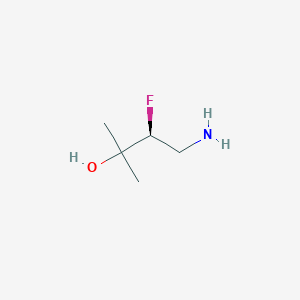

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)

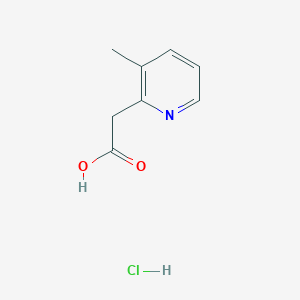

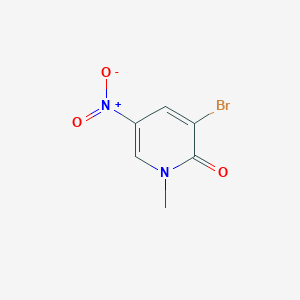

![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)

![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)